molecular formula C8H8F3NO3S B5274314 N-[4-(trifluoromethoxy)phenyl]methanesulfonamide

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide

Cat. No.: B5274314
M. Wt: 255.22 g/mol
InChI Key: LHXHJEPSKWBZCG-UHFFFAOYSA-N
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Description

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a methanesulfonamide group. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(trifluoromethoxy)phenyl]methanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

Scientific Research Applications

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-[4-(trifluoromethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide is unique due to the presence of both the trifluoromethoxy and methanesulfonamide groups, which confer distinct chemical and physical properties. This combination makes it particularly valuable in specific research and industrial contexts .

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-16(13,14)12-6-2-4-7(5-3-6)15-8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHXHJEPSKWBZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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